

# exploring the metabolic fate of 3-Iodo-L-tyrosine

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## Compound of Interest

Compound Name: *H-Tyr(3-I)-OH*

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An In-depth Technical Guide to the Metabolic Fate of 3-Iodo-L-tyrosine

## Introduction

3-Iodo-L-tyrosine, also known as moniodotyrosine (MIT), is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of thyroid hormones.[1][2] It is formed through the iodination of L-tyrosine within the thyroid gland.[3][4] The metabolic journey of 3-Iodo-L-tyrosine is multifaceted, encompassing its role in thyroid hormone synthesis, its interaction with other metabolic pathways, and its eventual elimination from the body. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 3-Iodo-L-tyrosine, intended for researchers, scientists, and professionals in drug development.

## Absorption, Distribution, and Cellular Uptake

Following its synthesis or administration, 3-Iodo-L-tyrosine is distributed throughout the body. Its uptake into cells is a critical step for its metabolic functions. Studies on analogs like L-3-[123I]iodo-alpha-methyl tyrosine (IMT) indicate that its transport into cells, including normal brain and tumor cells, occurs via amino acid transport systems.[5] Specifically, the L transport system has been identified as the most important for the uptake of IMT in human small-cell lung cancer cells, where its uptake mechanism is very similar to that of its parent amino acid, L-tyrosine.[6][7] This suggests that 3-Iodo-L-tyrosine likely competes with other large neutral amino acids for cellular entry.[5] Once inside the thyroid follicular cells, it is incorporated into thyroglobulin for hormone synthesis.[8][9] Carrier-mediated transport systems are also responsible for moving moniodotyrosine out of thyroid cell lysosomes.[1]

## Metabolic Pathways

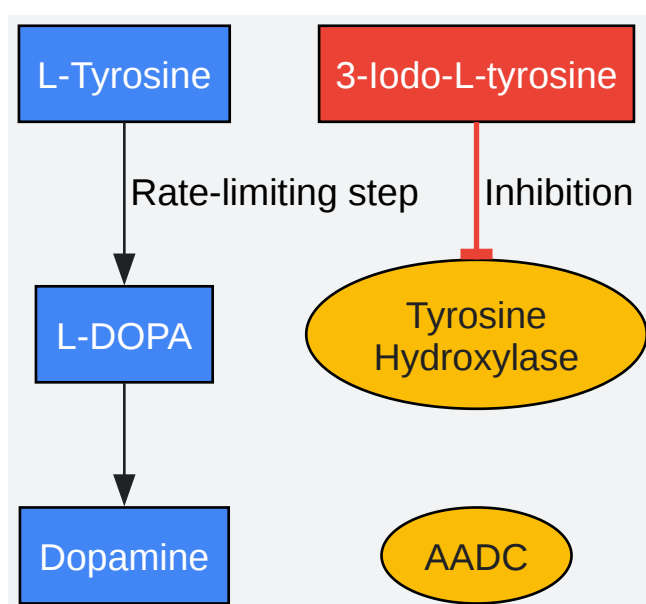
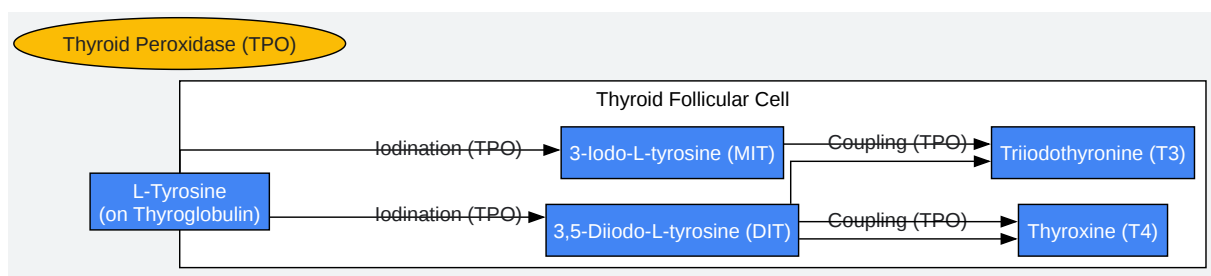
The metabolism of 3-Iodo-L-tyrosine is dominated by its roles in the thyroid and its influence on catecholamine synthesis.

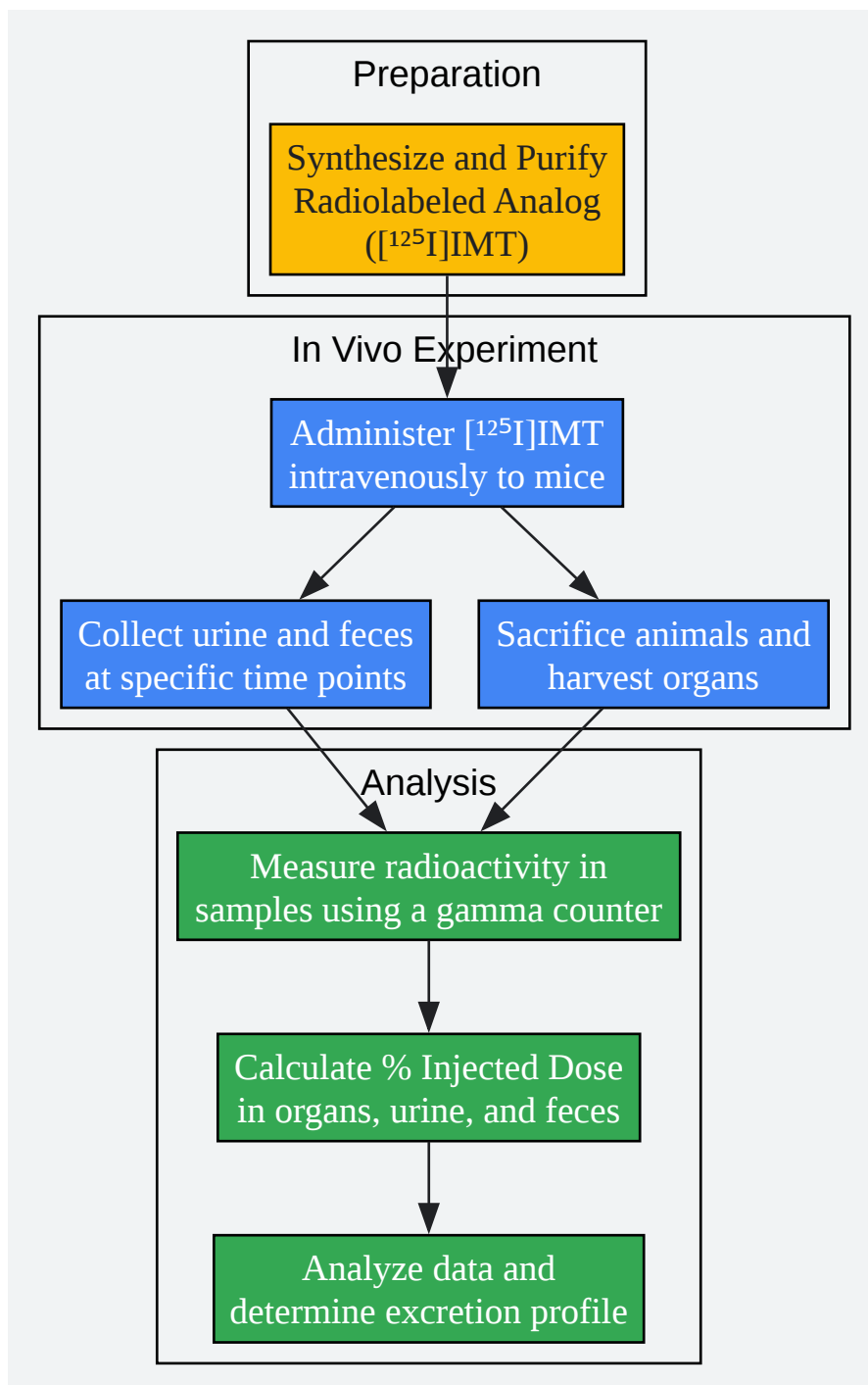
### Thyroid Hormone Synthesis

The primary metabolic fate of 3-Iodo-L-tyrosine is its participation in the synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).<sup>[8]</sup> This process occurs in the colloid of the thyroid follicles and involves the following key steps:<sup>[3]</sup><sup>[9]</sup>

- **Iodination of Tyrosine:** The enzyme thyroid peroxidase (TPO) catalyzes the iodination of tyrosine residues on the thyroglobulin protein, forming 3-Iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT).<sup>[8]</sup><sup>[9]</sup>
- **Coupling Reaction:** TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of one molecule of MIT with one molecule of DIT forms T3.<sup>[1]</sup> The combination of two DIT molecules results in the formation of T4.<sup>[3]</sup>

These hormones remain stored within the thyroglobulin molecule in the colloid until they are released into the bloodstream.<sup>[3]</sup>





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Address: 3281 E Guasti Rd

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